![molecular formula C28H14N6O2 B3824894 4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3824894.png)
4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile
Vue d'ensemble
Description
4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile, commonly known as DAPN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPN is a diazo compound that has two phthalonitrile groups attached to a central diazenediyl group.
Mécanisme D'action
The mechanism of action of DAPN is not well understood. However, it is believed that DAPN acts as a charge transport material due to its high electron affinity and low ionization potential. DAPN has been found to have a high electron mobility, which makes it an efficient charge transport material in OLEDs and OPVs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DAPN. However, it has been found to be non-toxic and non-carcinogenic in animal studies. DAPN has also been found to have low cytotoxicity and good biocompatibility, which makes it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DAPN is its high electron mobility, which makes it an efficient charge transport material in OLEDs and OPVs. DAPN also has good solubility in common organic solvents, which makes it easy to process. However, one of the limitations of DAPN is its sensitivity to air and moisture, which can affect its performance in devices.
Orientations Futures
There are several future directions for DAPN research. One of the potential applications of DAPN is in the field of organic field-effect transistors (OFETs). DAPN has been found to have good charge transport properties in OFETs, which makes it a potential candidate for use in electronic devices. Another potential application of DAPN is in the field of biomedical engineering. DAPN has been found to have good biocompatibility, which makes it a potential candidate for use in biomedical devices such as biosensors and drug delivery systems. Additionally, further research is needed to understand the mechanism of action of DAPN and its potential applications in other fields of scientific research.
Conclusion
In conclusion, DAPN is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPN has been found to be an efficient charge transport material in OLEDs and OPVs, and has potential applications in the field of biomedical engineering. However, further research is needed to understand the mechanism of action of DAPN and its potential applications in other fields of scientific research.
Applications De Recherche Scientifique
DAPN has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DAPN is in the field of organic electronics. DAPN has been found to be an efficient hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DAPN has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties.
Propriétés
IUPAC Name |
4-[4-[[4-(3,4-dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N6O2/c29-15-19-1-7-27(13-21(19)17-31)35-25-9-3-23(4-10-25)33-34-24-5-11-26(12-6-24)36-28-8-2-20(16-30)22(14-28)18-32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGADJWZAIAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)
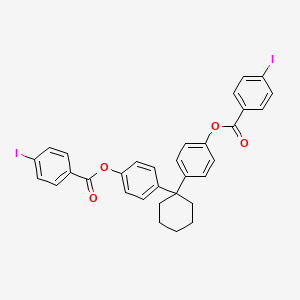
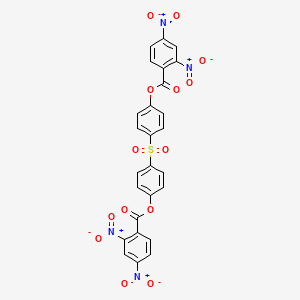
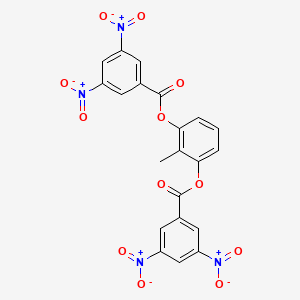
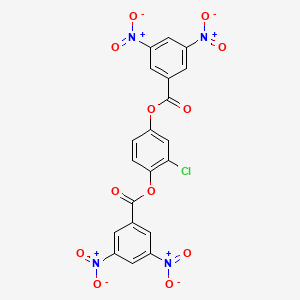


![[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3824866.png)


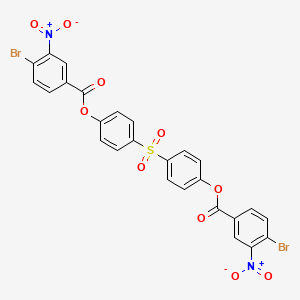
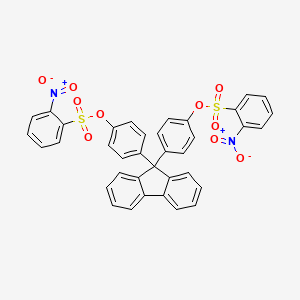
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B3824916.png)